Dexmethylphenidate hydrochloride
Overview
Description
Dexmethylphenidate hydrochloride is a central nervous system (CNS) stimulant used to treat attention deficit hyperactivity disorder (ADHD). It belongs to the group of medicines called CNS stimulants and increases attention and decreases restlessness in patients who are hyperactive, cannot concentrate, or are easily distracted .
Synthesis Analysis
The synthesis of Dexmethylphenidate hydrochloride involves a substitution reaction of 2-chloropyridine and phenylacetonitrile via hydrolysis followed by hydrogenation, configuration inversion, chiral resolution, methyl esterification, and salification to give high-purity dexmethylphenidate hydrochloride .Molecular Structure Analysis
Dexmethylphenidate has a molecular formula of C14H19NO2 . It is the more active enantiomer of methylphenidate .Chemical Reactions Analysis
Dexmethylphenidate is metabolised to the inactive metabolite ritalinic acid by carboxylesterase 1A1 in the liver. Other minor pathways metabolise dexmethylphenidate to the inactive metabolites 6-oxo-methylphenidate and p-hydroxy-methylphenidate which are de-esterified and conjugated into other unknown metabolites .Physical And Chemical Properties Analysis
Dexmethylphenidate has a molecular formula of C14H19NO2 and a molar mass of 233.311 g·mol−1 . It is the dextrorotary form of methylphenidate .Scientific Research Applications
Central Nervous System Stimulation
Dexmethylphenidate hydrochloride is known for its central nervous system (CNS) stimulating properties. It acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This action leads to increased motor activity, mental alertness, and excitement. This drug is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) (2020).
Improved Synthesis Processes
There has been significant research into developing more efficient processes for the synthesis of dexmethylphenidate hydrochloride. A study describes an efficient and commercially viable process for its synthesis, achieving an overall yield of 23% with approximately 99.9% purity. The formation and control of possible impurities in this process are also highlighted (Xing et al., 2017).
Treatment of Sarcoidosis-Associated Fatigue
Dexmethylphenidate hydrochloride has been studied for its effectiveness in treating sarcoidosis-associated fatigue. A randomized, placebo-controlled, crossover trial showed significant improvement in fatigue as reported by patients when receiving dexmethylphenidate hydrochloride. This study also noted an increase in forced vital capacity (FVC) at the end of an 8-week treatment period with dexmethylphenidate hydrochloride (Lower, Harman, & Baughman, 2008).
Pharmacokinetics in Different Formulations
Research on dexmethylphenidate extended-release capsules highlights the development of this compound using Spheroidal Oral Drug Absorption System technology. It provides insight into the pharmacokinetics of dexmethylphenidate, noting an initial release of medication immediately after dosing, followed by a second release approximately 4 hours later. This study provides valuable information on the efficacy and safety profile of dexmethylphenidate in extended-release formulations (Kowalik, Minami, & Silva, 2006).
Chemotherapy-Related Fatigue and Cognitive Impairment
A randomized clinical trial evaluated dexmethylphenidate for treating chemotherapy-related fatigue and cognitive impairment. It showed significant improvement in fatigue symptoms without clinically relevant changes in hemoglobin levels. However, cognitive function did not show significant improvement. This study contributes to understanding the potential therapeutic effects of dexmethylphenidate in cancer-related fatigue management (Lower et al., 2009)
Safety And Hazards
Dexmethylphenidate has a high potential for abuse and misuse and may lead to substance use problems, including addiction. Misuse and abuse of dexmethylphenidate hydrochloride can lead to overdose and death . It may cause serious side effects such as signs of heart problems, signs of psychosis, signs of circulation problems, and painful or prolonged erection .
properties
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYIBMBTDDLNG-OJERSXHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940927 | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexmethylphenidate hydrochloride | |
CAS RN |
19262-68-1, 23655-65-4 | |
Record name | Focalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19262-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmethylphenidate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-threo-Methylphenidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXMETHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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